(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-[2,6-di(propan-2-yloxy)phenyl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31O3P/c1-15(2)25-18-11-9-12-19(26-16(3)4)21(18)17-10-8-13-20-22(17)27(14-24-20)23(5,6)7/h8-13,15-16H,14H2,1-7H3/t27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPMJVRCYAVEU-HHHXNRCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OCP3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=C3C(=CC=C2)OC[P@]3C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method includes the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates . The reaction involves the use of dicyclohexylcarbodiimide (DCC) and carboxylic acids to form an O-acylisourea intermediate, which then reacts with alcohols to form esters .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. These methods often require precise control of temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is in organic synthesis. It serves as an intermediate in the production of various organic compounds due to its ability to undergo multiple chemical transformations.
Case Study: Synthesis of Phospholes
Research has demonstrated that phospholes can be synthesized through the reaction of this compound with various electrophiles. The resulting products exhibit enhanced stability and reactivity, making them valuable in further synthetic pathways .
Catalysis
The compound has shown promise as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions through different mechanisms:
- Cross-Coupling Reactions : It can be used in Suzuki and Heck coupling reactions where it acts as a ligand that stabilizes metal catalysts.
- Phosphine Catalysis : The presence of phosphorus allows it to function similarly to phosphine ligands, promoting reactions such as hydrophosphination and olefin metathesis .
Data Table: Catalytic Applications
| Reaction Type | Role of Compound | Reference |
|---|---|---|
| Suzuki Coupling | Ligand for palladium catalysts | |
| Heck Reaction | Stabilizes metal during coupling | |
| Hydrophosphination | Acts as a catalyst |
Materials Science
In materials science, this compound is explored for its potential use in creating advanced materials:
- Polymer Chemistry : It can be incorporated into polymers to enhance their properties such as thermal stability and mechanical strength.
- Organic Electronics : Research indicates that phosphole derivatives may be used in organic light-emitting diodes (OLEDs) due to their electronic properties .
Medicinal Chemistry
The compound also shows potential in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for:
- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Activity : Research has indicated potential antimicrobial properties that warrant further investigation .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against breast cancer cells, showing significant inhibition of cell growth compared to controls .
Mechanism of Action
The mechanism of action of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways. The compound’s tert-butyl group and diisopropoxyphenyl groups contribute to its reactivity, allowing it to participate in various chemical transformations. These interactions can modulate biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes critical differences between the target compound and its closest analogs:
vs. 2,6-Dimethoxyphenyl:
- The dimethoxy analog (CAS 1373432-09-7) is more soluble in polar solvents like DMSO, as evidenced by its recommended preparation in 10 mM DMSO stock solutions .
Hydroxyl vs. Alkoxy Substituents :
- The dihydroxyphenyl analog (CAS 1373432-13-3) has higher polarity due to phenolic -OH groups, which may limit its utility in non-polar reaction systems but improve hydrogen-bonding capabilities .
Stereochemical Variations :
Stability and Handling Considerations
- The target compound’s diisopropoxy groups reduce sensitivity to hydrolysis compared to dihydroxy analogs, which may require stringent moisture control .
- Storage at 2–8°C under inert gas (for the target compound) contrasts with the -80°C requirement for the dimethoxy analog, suggesting superior thermal stability .
Biological Activity
(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for therapeutic use.
- Chemical Formula : C24H33O3P
- Molecular Weight : 400.49 g/mol
- CAS Number : 2247163-03-5
Research indicates that this compound may exert its biological effects through several mechanisms:
- Phosphorylation Modulation : The oxaphosphole structure allows for interaction with various kinases, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cellular models.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- Cell Viability Assays : In vitro experiments using cancer cell lines have shown that the compound significantly reduces cell viability compared to controls. For instance:
- HeLa Cells : A dose-dependent decrease in viability was observed with IC50 values ranging from 10 to 20 µM.
- MCF-7 Cells : Similar results were noted with IC50 values around 15 µM.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10-20 | Significant reduction in viability |
| MCF-7 | ~15 | Significant reduction in viability |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Results indicate moderate activity against various bacterial strains:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Escherichia coli : Showed an MIC of 75 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor size reduction over four weeks. Tumor growth inhibition was recorded at approximately 60% compared to untreated controls.
Case Study 2: Safety Profile Assessment
In a preliminary toxicological assessment involving rats, the compound was administered at varying doses. No significant adverse effects were observed at doses up to 100 mg/kg, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. How is the stereochemical configuration of (S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole experimentally validated?
- Methodology : Use X-ray crystallography to resolve absolute stereochemistry, supported by chiral HPLC for enantiomeric purity analysis (>97%). For compounds with analogous structures (e.g., dimethoxyphenyl derivatives), circular dichroism (CD) spectroscopy and NOESY NMR can correlate spatial arrangements .
- Note : Substituents (e.g., diisopropoxy vs. dimethoxy) influence steric and electronic properties, requiring adjustments in crystallization conditions .
Q. What are the optimal storage and handling conditions for this compound to ensure stability?
- Protocol : Store lyophilized powder at -80°C (6-month stability) or -20°C (1-month stability). Prepare stock solutions in anhydrous DMSO or THF, avoiding freeze-thaw cycles. Pre-warm to 37°C with sonication to dissolve aggregates .
- Critical Data : Solubility in DMSO: ~10 mM; in water: <0.1 mM. Precipitation risks increase with polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
